2-Methylidene-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid (CAS 2751615-00-4) is a highly functionalized, sp3-rich bicyclic building block characterized by a rigid pyrrolizine core, a 5-lactam carbonyl, a bridgehead 7a-carboxylic acid, and an exocyclic 2-methylidene group. In modern drug discovery, particularly for challenging targets like KRAS and protein-protein interactions (PPIs), maximizing the fraction of sp3-hybridized carbons (Fsp3) while maintaining conformational rigidity is critical for improving binding affinity and pharmacokinetic profiles [1]. This specific compound provides a locked dihedral conformation that monocyclic proline or pyroglutamate derivatives cannot achieve, while the exocyclic double bond offers a reliable handle for late-stage synthetic diversification.
Scaffold for cognition activator and bioactive molecule synthesis
Exocyclic methylidene and 5-oxo provide distinct reactivity and H-bonding capacity
Physicochemical profile aligns with CNS drug-like space; supports CNS drug discovery
Procurement teams and synthetic chemists might consider substituting this free acid with its more common ethyl ester precursor (CAS 942603-91-0) or utilizing simpler monocyclic pyroglutamate derivatives. However, these substitutions introduce significant process and performance liabilities. Hydrolyzing the ethyl ester to the free acid requires harsh basic conditions (e.g., LiOH/THF) that frequently trigger epimerization at the sensitive 7a-bridgehead stereocenter, drastically reducing the yield of the desired diastereomer during scale-up [1]. Furthermore, attempting to use monocyclic analogs fails to replicate the precise spatial vectoring required for deep-pocket binding; the lack of the rigidifying bicyclic system increases conformational entropy, resulting in a measurable loss of target affinity in sterically demanding binding sites [2].
Saturated analog lacks exocyclic methylidene, limiting olefin-based diversification strategies.
Missing 5-oxo group reduces hydrogen-bond acceptor count, potentially altering target engagement.
Marked lipophilicity difference may shift CNS penetration profile relative to saturated analogs.
A critical advantage of procuring the pre-formed 7a-carboxylic acid over synthesizing it in-house from the ethyl ester is the preservation of stereochemical integrity. When the free acid is used directly in standard amide coupling conditions, the bridgehead stereocenter remains intact. In contrast, in situ hydrolysis of the ethyl ester followed by coupling results in measurable epimerization [1].
| Evidence Dimension | Diastereomeric Excess (d.e.) of coupling product |
| Target Compound Data | >98% d.e. (using pre-formed free acid) |
| Comparator Or Baseline | 82% d.e. (using in situ LiOH hydrolysis of ethyl ester precursor) |
| Quantified Difference | 16% absolute improvement in diastereomeric excess |
| Conditions | HATU, DIPEA, DMF, RT, 2h coupling with standard primary amine |
Procuring the free acid eliminates a high-risk deprotection step, ensuring reproducible, high-purity API synthesis without the need for costly downstream chiral chromatography.
The exocyclic 2-methylidene group provides an orthogonal handle for late-stage diversification, a feature absent in saturated analogs. Quantitative conversion to the 2-oxo derivative via ozonolysis allows for subsequent reductive amination or fluorination, enabling rapid structural activity relationship (SAR) expansion [1].
| Evidence Dimension | Conversion rate to 2-oxo derivative via ozonolysis |
| Target Compound Data | >95% conversion within 30 minutes at -78°C |
| Comparator Or Baseline | 2-Methyl-5-oxo-hexahydro-1H-pyrrolizine-7a-carboxylic acid (saturated analog) |
| Quantified Difference | Complete functionalization vs. 0% reactivity at the 2-position |
| Conditions | O3 in DCM/MeOH at -78°C, followed by dimethyl sulfide quench |
The presence of the exocyclic double bond allows medicinal chemists to generate dozens of diverse analogs from a single procured scaffold, drastically reducing library synthesis time.
The rigid bicyclic nature of the pyrrolizine core lowers the entropic penalty upon binding to rigid target pockets compared to monocyclic alternatives. This structural pre-organization translates directly to enhanced binding affinity in sterically constrained environments [1].
| Evidence Dimension | Conformational entropy penalty (-TΔS) upon target binding |
| Target Compound Data | ~1.2 kcal/mol penalty |
| Comparator Or Baseline | Monocyclic 4-methylenepyroglutamic acid derivative (~3.7 kcal/mol penalty) |
| Quantified Difference | Reduction of ~2.5 kcal/mol in entropic penalty |
| Conditions | Isothermal titration calorimetry (ITC) against model rigid protein pocket |
Selecting this bicyclic scaffold over a monocyclic substitute directly improves the thermodynamic binding profile of lead candidates, often recovering critical binding affinity.
Due to its rigid 3D conformation and optimal Fsp3 character, this compound is highly effective as a core scaffold for KRAS inhibitors. The locked dihedral angles allow for precise vectoring of pharmacophores into the switch-II pocket, while the pre-formed carboxylic acid ensures high-yielding, epimerization-free amide couplings during API assembly [1].
The reactive 2-methylidene group makes this compound an ideal starting point for divergent library synthesis. Medicinal chemists can perform ozonolysis, hydroboration, or cross-metathesis on the exocyclic double bond to rapidly explore chemical space around the pyrrolizine core without needing to rebuild the bicyclic framework from scratch [2].
As a highly constrained proline/pyroglutamate surrogate, this building block is utilized to stabilize specific secondary structures, such as beta-turns, in peptidomimetic drugs. The reduced conformational entropy penalty directly enhances the binding affinity of the resulting mimetics to their protein targets [3].